N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Description
N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17N3O2S and its molecular weight is 363.44. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . .
Mode of action
The mode of action of a compound depends on its structure and the target it interacts with. Pyrazole derivatives can interact with various biological targets through different types of bonding interactions (like hydrogen bonding, hydrophobic interactions, etc.). The presence of different functional groups in the compound can also influence its mode of action .
Biochemical pathways
Again, without specific studies, it’s hard to predict the exact biochemical pathways this compound might affect. Many pyrazole derivatives are known to interfere with enzyme activities, disrupt protein-protein interactions, or modulate signal transduction pathways .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-methyl-3-phenylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-23-20-16(18(22-23)13-6-4-3-5-7-13)12-17(26-20)19(24)21-14-8-10-15(25-2)11-9-14/h3-12H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHGFVFJGDUCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)OC)C(=N1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.